
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol is a compound that combines the properties of two distinct chemical groups: the sulfonic acid group and the thiophene group. The sulfonic acid group is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions. The thiophene group, on the other hand, is a sulfur-containing heterocycle that is commonly found in many biologically active compounds and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol typically involves the following steps:
Sulfonation of Toluene: Toluene is sulfonated using sulfuric acid to produce 4-Methylbenzenesulfonic acid.
Thiophene Functionalization: The thiophene ring is introduced through a series of reactions involving thiophene and butanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonates, sulfinates.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a proton donor, facilitating various biochemical reactions. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its strong acidic properties and use as a catalyst.
Thiophen-2-ylbutanol: Known for its biological activity and use in drug development.
Uniqueness
4-Methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol is unique due to the combination of the sulfonic acid and thiophene groups, which impart both strong acidic properties and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
75288-40-3 |
|---|---|
Fórmula molecular |
C15H20O4S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;4-thiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C8H12OS.C7H8O3S/c9-6-2-1-4-8-5-3-7-10-8;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,9H,1-2,4,6H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
SBYNWNGUGMPPEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CSC(=C1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
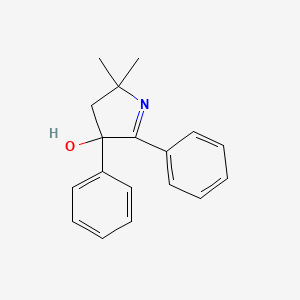
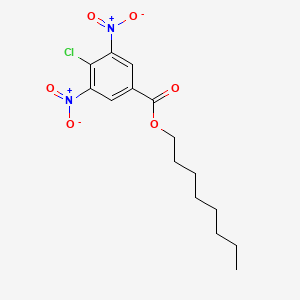
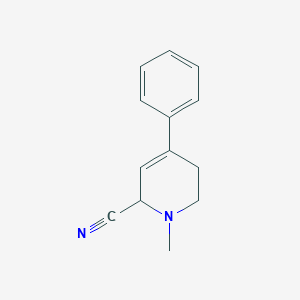



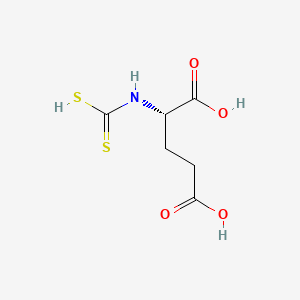

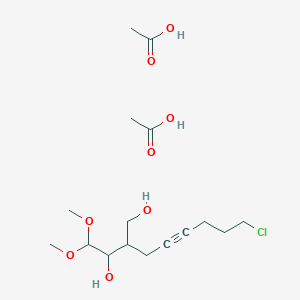
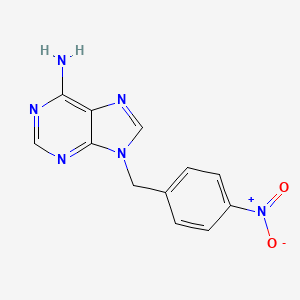


amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
